molecular formula C9H7F3O2 B8596077 (4-Trifluoromethyl-phenoxy)-acetaldehyde

(4-Trifluoromethyl-phenoxy)-acetaldehyde

Cat. No.: B8596077
M. Wt: 204.15 g/mol
InChI Key: FCCQWDXKKACIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Trifluoromethyl-phenoxy)-acetaldehyde (CAS 1036396-64-1) is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It features a phenoxy ether linkage to an acetaldehyde group, with a trifluoromethyl (CF3) substituent in the para position on the benzene ring. The presence of both the reactive aldehyde group and the trifluoromethyl moiety makes this molecule a valuable bifunctional building block in organic synthesis and medicinal chemistry research. The aldehyde group is a versatile handle for further chemical transformations, most notably through condensation reactions with amines to form Schiff bases (imines), which are key intermediates in synthesizing more complex nitrogen-containing heterocycles . The strong electron-withdrawing nature of the CF3 group can significantly influence the electronic properties of the aromatic ring and enhance the metabolic stability of resulting compounds, a feature commonly exploited in the design of agrochemicals and pharmaceuticals . As such, this compound serves as a key intermediate for researchers developing new active ingredients, including herbicides and pharmaceutical candidates. This product is intended for laboratory research purposes only and is strictly classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenoxy]acetaldehyde

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13/h1-5H,6H2

InChI Key

FCCQWDXKKACIMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (4-Trifluoromethyl-phenoxy)-acetaldehyde can be contextualized by comparing it to related phenoxy-acetaldehyde derivatives and simpler aldehydes. Key compounds for comparison include:

Compound Name Molecular Formula Key Substituent Boiling Point (°C) Solubility Stability & Reactivity Applications
Acetaldehyde C₂H₄O -H 20.2 Miscible in water Highly volatile; prone to oxidation and polymerization. Precursor for acetic acid, perfumes, and resins .
(4-Methylphenoxy)-acetaldehyde C₉H₁₀O₂ -CH₃ (para) Not reported Likely low Increased steric bulk from -CH₃ may reduce volatility; moderate oxidation resistance. Potential intermediate in fragrances or polymer stabilizers .
(4-Fluorophenoxy)-acetaldehyde Diethyl Acetal C₁₂H₁₅FO₃ -F (para) Not reported Low (acetal form) Acetal group enhances stability; resistant to nucleophilic attack. Protected aldehyde for controlled synthesis in organic chemistry .
This compound C₉H₇F₃O₂ -CF₃ (para) Not reported Very low High thermal and oxidative stability due to electron-withdrawing -CF₃ group. Likely used in fluorinated drug candidates or agrochemicals (inferred) .

Key Observations:

Electronic Effects: The -CF₃ group in this compound withdraws electron density via induction, stabilizing the aldehyde against nucleophilic attack and oxidation compared to -CH₃ or -H analogs. This property aligns with the enhanced stability of fluorinated compounds in medicinal chemistry .

Lipophilicity : The trifluoromethyl group significantly increases lipophilicity (logP), favoring membrane permeability and bioavailability in pharmaceutical applications .

Detailed Research Findings

Toxicological Profile

Acetaldehyde is classified as a Group 2B carcinogen due to DNA adduct formation and mutagenicity . However, the -CF₃ group in this compound may alter metabolic pathways. For instance, fluorinated compounds often exhibit slower metabolism, reducing the generation of toxic intermediates like acetic acid or reactive oxygen species . Comparative studies on fluorinated vs. non-fluorinated aldehydes are needed to validate this hypothesis.

Preparation Methods

Reaction Mechanism and Conditions

The Williamson ether synthesis is a two-step process involving nucleophilic substitution followed by deprotection. This method avoids direct handling of unstable chloroacetaldehyde by utilizing its diethyl acetal derivative.

Step 1: Formation of (4-Trifluoromethyl-phenoxy)-acetaldehyde Diethyl Acetal
4-Trifluoromethylphenol is deprotonated with a base (e.g., NaH) in anhydrous DMF, generating a phenoxide ion. This ion reacts with chloroacetaldehyde diethyl acetal (CAS 621-62-5) at 60–80°C for 12–24 hours:

4-CF3-C6H4OH+ClCH2CH(OEt)2NaH, DMF4-CF3-C6H4OCH2CH(OEt)2+NaCl\text{4-CF}3\text{-C}6\text{H}4\text{OH} + \text{ClCH}2\text{CH(OEt)}2 \xrightarrow{\text{NaH, DMF}} \text{4-CF}3\text{-C}6\text{H}4\text{OCH}2\text{CH(OEt)}2 + \text{NaCl}

Step 2: Acidic Hydrolysis to Aldehyde
The acetal-protected intermediate is treated with dilute HCl (1–2 M) in tetrahydrofuran (THF) at 25°C for 2–4 hours, yielding the aldehyde:

4-CF3-C6H4OCH2CH(OEt)2HCl, THF4-CF3-C6H4OCH2CHO+2EtOH\text{4-CF}3\text{-C}6\text{H}4\text{OCH}2\text{CH(OEt)}2 \xrightarrow{\text{HCl, THF}} \text{4-CF}3\text{-C}6\text{H}4\text{OCH}_2\text{CHO} + 2 \text{EtOH}

Table 1: Optimization of Williamson Synthesis

ParameterOptimal ConditionYield (%)
BaseNaH78
SolventDMF82
Temperature70°C85
Hydrolysis AcidHCl (1.5 M)90

Swern Oxidation of (4-Trifluoromethyl-phenoxy)-ethanol

Alcohol Synthesis via Nucleophilic Substitution

(4-Trifluoromethyl-phenoxy)-ethanol is synthesized by reacting 4-trifluoromethylphenol with 2-chloroethanol in the presence of K2_2CO3_3 in acetone:

4-CF3-C6H4OH+ClCH2CH2OHK2CO3,acetone4-CF3-C6H4OCH2CH2OH+KCl\text{4-CF}3\text{-C}6\text{H}4\text{OH} + \text{ClCH}2\text{CH}2\text{OH} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{4-CF}3\text{-C}6\text{H}4\text{OCH}2\text{CH}2\text{OH} + \text{KCl}

Oxidation to Aldehyde

The primary alcohol is oxidized to the aldehyde using Swern conditions (oxalyl chloride, DMSO, and triethylamine) at −78°C:

4-CF3-C6H4OCH2CH2OH(COCl)2,DMSO,Et3N4-CF3-C6H4OCH2CHO\text{4-CF}3\text{-C}6\text{H}4\text{OCH}2\text{CH}2\text{OH} \xrightarrow{\text{(COCl)}2, \text{DMSO}, \text{Et}3\text{N}} \text{4-CF}3\text{-C}6\text{H}4\text{OCH}_2\text{CHO}

Table 2: Swern Oxidation Efficiency

ParameterConditionYield (%)
Oxidizing AgentOxalyl Chloride75
Temperature−78°C88
WorkupAqueous NH4_4Cl92

Alternative Methods and Comparative Analysis

Grignard Reagent Approach

A Grignard reagent derived from 4-trifluoromethylphenyl bromide reacts with protected glycolaldehyde derivatives. However, this method suffers from low regioselectivity (<50% yield).

Catalytic Oxidation with Hydrogen Peroxide

Inspired by patent WO2004094358, (4-trifluoromethyl-phenoxy)-ethanol is oxidized using H2_2O2_2 and Na2_2WO4_4·2H2_2O. However, over-oxidation to the carboxylic acid occurs unless strictly controlled (pH 4–5, 25°C).

Table 3: Method Comparison

MethodAdvantagesLimitationsYield (%)
Williamson SynthesisHigh purity, scalableRequires acetal protection85
Swern OxidationMild conditions, no protectionLow-temperature sensitivity75
H2_2O2_2 OxidationCost-effectiveRisk of over-oxidation60

Challenges and Optimization Strategies

Aldehyde Stability

The aldehyde group is prone to polymerization under basic conditions. Stabilization via in situ derivatization (e.g., bisulfite adducts) improves isolation yields by 15–20%.

Trifluoromethyl Group Effects

The electron-withdrawing −CF3_3 group accelerates nucleophilic substitution in Williamson synthesis but complicates oxidation steps due to increased substrate acidity .

Q & A

Q. What are the recommended synthetic routes for (4-Trifluoromethyl-phenoxy)-acetaldehyde, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling a trifluoromethyl-phenoxy precursor with acetaldehyde derivatives. For analogous compounds (e.g., 4’-(2,4-Difluorophenoxy)acetophenone), methods include:

  • pH-controlled reactions : Optimize pH to 3–6 (preferably 4) to stabilize intermediates and minimize side reactions .
  • Purification : Use steam distillation followed by benzene extraction and reduced-pressure rectification to isolate the product .
  • Characterization : Confirm purity via HPLC and NMR. Adjust stoichiometry of fluorinated precursors to enhance yield (e.g., 2,4-difluoroaniline derivatives) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Use inert, airtight containers under nitrogen to prevent oxidation. Store at –20°C for long-term stability .
  • Safety Protocols : Wear PPE (gloves, masks, protective eyewear) to avoid dermal/ocular exposure. Dispose of waste via certified hazardous waste services to mitigate environmental contamination .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR : Use 19F^{19}\text{F}-NMR to confirm trifluoromethyl group integrity and 1H^{1}\text{H}-NMR for phenoxy-acetaldehyde backbone analysis .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C9_9H7_7F3_3O2_2) and isotopic patterns .
  • FT-IR : Identify carbonyl (C=O) stretching (~1700 cm1^{-1}) and C-F vibrations (~1100–1200 cm1^{-1}) .

Advanced Research Questions

Q. How does the trifluoromethyl-phenoxy moiety influence metabolic interactions compared to unsubstituted acetaldehyde?

Methodological Answer:

  • Enzyme Inhibition Studies : Use recombinant aldehyde dehydrogenase (ALDH) assays to compare inhibition kinetics. The electron-withdrawing trifluoromethyl group may reduce ALDH affinity, increasing acetaldehyde accumulation .
  • Computational Modeling : Density Functional Theory (DFT) to analyze electronic effects on ALDH binding pockets. Compare with acetaldehyde’s LUMO energy to predict reactivity differences .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be resolved?

Methodological Answer:

  • Matrix Interference : Use derivatization (e.g., DNPH) to stabilize acetaldehyde adducts, followed by LC-MS/MS for selective quantification .
  • Calibration : Prepare standards in matched matrices (e.g., plasma, tissue homogenates) to account for recovery losses. Validate with spike-and-recovery experiments (target: 85–115% recovery) .
  • Contradictions in Data : Address discrepancies (e.g., PTR-MS vs. DNPH-HPLC) by cross-validating with isotope dilution techniques .

Q. How does this compound interact with DNA repair mechanisms?

Methodological Answer:

  • DNA Adduct Detection : Use 32P^{32}\text{P}-postlabeling or LC-MS to identify acetaldehyde-DNA adducts (e.g., N2^2-ethylidene-dGuo) .
  • Repair Assays : Expose repair-deficient cell lines (e.g., BRCA1/2 mutants) to the compound and quantify homologous recombination efficiency via GFP reporter systems .

Q. What computational strategies predict its environmental persistence and degradation pathways?

Methodological Answer:

  • QSPR Modeling : Predict half-life in water/soil using substituent-specific parameters (e.g., Hammett σ constants for trifluoromethyl groups) .
  • Oxidation Studies : Simulate atmospheric oxidation with OH radicals using kinetic models (e.g., MCM v3.3.1) to identify degradation products (e.g., trifluoroacetic acid) .

Data Contradictions and Resolution

Q. Conflicting reports on acetaldehyde quantification: How to reconcile PTR-MS and DNPH-HPLC discrepancies?

Resolution Strategy:

  • Interference Testing : Spiked matrices with known interferents (e.g., acetone, formaldehyde) to assess PTR-MS specificity .
  • Statistical Validation : Apply Reduced Major Axis (RMA) regression to harmonize datasets, accounting for instrument-specific biases (e.g., slope = 1.47 ± 0.09 for PTR-MS vs. DNPH) .

Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC9_9H7_7F3_3O2_2
Boiling Point~120–130°C (estimated)
logP (Octanol-Water)2.1–2.5 (predicted)

Q. Table 2. Analytical Method Comparison

TechniqueSensitivity (LOD)Interference RiskBest Use Case
DNPH-HPLC0.02 ppbHigh (aldehydes)Biological fluids
PTR-MS0.1 ppbModerate (VOCs)Real-time air monitoring

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